REACTION_CXSMILES
|
[CH3:1][OH:2].[F:3][C:4]([F:8])([F:7])[CH:5]=[CH2:6].[O:9]1CCOC[CH2:10]1>Cl[Pd]Cl.[Al](O)(O)O>[CH3:10][O:9][CH:6]([O:2][CH3:1])[CH2:5][C:4]([F:8])([F:7])[F:3]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CuCl2.2H2O
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
PdCl2
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
Al(OH)3
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Al](O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=C)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was continuously introduced into the autoclave so as
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.552 mol | |
AMOUNT: MASS | 245.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |